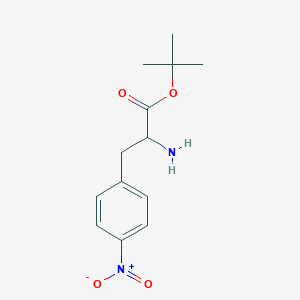

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a nitrophenyl group attached to a propanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-nitrobenzaldehyde, and ammonia.

Step 1 - Aldol Condensation: The first step involves the aldol condensation of tert-butyl acrylate with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ester.

Step 2 - Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to form the corresponding β-amino ester.

Step 3 - Esterification: The final step involves the esterification of the β-amino ester with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, base (e.g., sodium hydroxide).

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 2-amino-3-(4-aminophenyl)propanoate.

Substitution: Various substituted amino derivatives.

Hydrolysis: 2-amino-3-(4-nitrophenyl)propanoic acid.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Recent studies have highlighted various synthetic routes to obtain this compound, including:

- Heck-Matsuda Reactions : These reactions allow for the introduction of functional groups to the amino acid backbone, enhancing its utility in creating fluorescent analogs .

- Arenediazonium Salt Methodology : This approach facilitates the functionalization of the amino acid side chains, enabling the synthesis of diverse derivatives that can be used in drug development .

Medicinal Chemistry

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has been explored for its potential as a precursor in the synthesis of biologically active compounds. Its structural features make it suitable for:

- Drug Development : Compounds derived from this amino acid have shown promise as inhibitors in various biological pathways, including those involved in cancer and neurodegenerative diseases. For instance, modifications of the nitrophenyl group can enhance binding affinity to target proteins .

- Fluorescent Probes : The incorporation of fluorescent tags into the structure allows for applications in imaging techniques, aiding in biological research and diagnostics .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Peptide Synthesis : It can be utilized in the synthesis of peptides through coupling reactions, which are crucial for developing peptide-based therapeutics .

- Functional Group Transformations : The presence of both amino and nitro groups allows for further chemical modifications, enabling the creation of complex molecules with specific properties tailored for research applications .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 2-amino-3-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

Tert-butyl 2-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications.

Actividad Biológica

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

This compound has a molecular formula of C13H17N2O4 and features a tert-butyl ester group, an amino group, and a nitrophenyl substituent. The presence of the nitrophenyl group is particularly noteworthy as it can undergo reduction to form an amino group, which enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. This transformation allows the compound to engage with enzymes or receptors in biological systems.

- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions with electrophiles, which may lead to the formation of more complex derivatives.

- Hydrolysis : The ester functionality can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid, which may have distinct biological properties.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of pharmaceuticals with potential anticancer effects. Its structure allows for modifications that could enhance efficacy against cancer cells .

- Anti-inflammatory Activity : Compounds with similar structures often show anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

- Neuroprotective Effects : Some studies have indicated that related compounds activate neuroprotective pathways, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

- Synthesis and Evaluation : A study demonstrated the synthesis of derivatives of 4-nitrophenylalanine using this compound as a precursor. This research highlighted the efficiency of various reducing agents in converting nitro groups to amino groups, yielding high-purity products suitable for biological testing .

- Fluorescence Studies : Research involving fluorescent α-amino acids derived from similar structures showed that modifications at the nitrophenyl position could impact fluorescence properties, suggesting potential applications in bioimaging and tracking biological processes .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the aromatic ring significantly affect biological activity. For instance, compounds lacking electron-withdrawing groups exhibited reduced interaction with target proteins, emphasizing the importance of the nitrophenyl moiety in enhancing biological activity .

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Amino acid backbone with nitrophenyl group | Potential for anticancer and anti-inflammatory activity |

| Tert-butyl 2-amino-3-(4-aminophenyl)propanoate | Similar structure but with an amino group | Lacks nitro group; different reactivity profile |

| Tert-butyl 3-(4-methoxyphenyl)propanoate | Contains methoxy substituent | Varying electronic properties affecting activity |

Propiedades

IUPAC Name |

tert-butyl 2-amino-3-(4-nitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXHVZZCTZMYSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.